Tiofenopiranos

Thiopyrans are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing three carbon atoms, one sulfur atom, and one oxygen atom. These compounds exhibit diverse structural variations due to the flexibility in the positions of these atoms within the ring. Thiopyrans find applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

In the pharmaceutical industry, thiopyran derivatives are known for their potential as anti-inflammatory agents, antimicrobial drugs, and anticancer compounds. The sulfur atom within the ring contributes to their unique physicochemical properties, which can be exploited in drug design. Additionally, certain thiopyrans show promising activity against a wide range of pathogens due to their structural features that allow interactions with specific targets.

In agrochemical applications, thiopyrans can serve as fungicides and herbicides by disrupting cell membrane integrity or inhibiting key enzymes involved in pathogen survival. Their broad spectrum of activity makes them valuable candidates for developing effective pest control agents. Furthermore, the use of thiopyran derivatives in dye synthesis is also explored due to their color-imparting ability and stability under various conditions.

Overall, the multifaceted nature of thiopyrans offers a wealth of opportunities for their further exploration and application in different sectors of chemistry and biology.

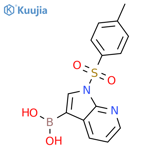

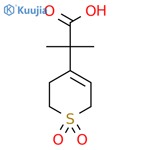

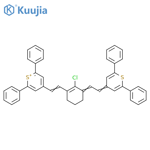

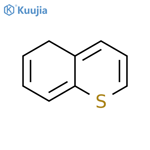

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

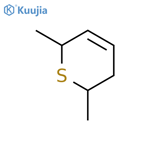

|

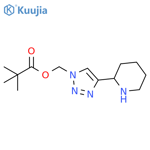

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid | 1785605-44-8 | C9H14O4S |

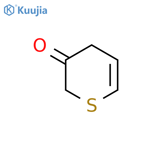

|

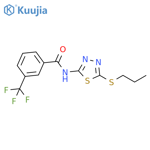

IR-1061-Cl | 101491-19-4 | C44H34ClS2 |

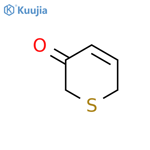

|

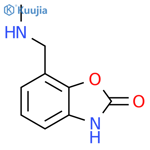

5H-1-Benzothiopyran | 21829-75-4 | C9H8S |

|

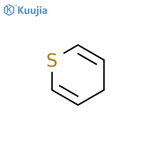

4H-Thiopyran | 289-70-3 | C5H6S |

|

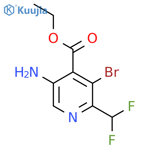

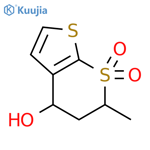

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno2,3-bthiopyran-7,7-dioxide | 147086-81-5 | C8H10O3S2 |

|

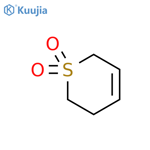

3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione | 16841-46-6 | C5H8O2S |

|

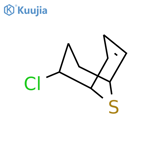

9-Thiabicyclo[3.3.1]non-2-ene,6-chloro- | 14697-77-9 | C8H11ClS |

|

2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- | 61049-55-6 | C7H12S |

|

2H-Thiopyran-3(4H)-one | 29431-28-5 | C5H6OS |

|

2H-Thiopyran-3(6H)-one | 29431-30-9 | C5H6OS |

Literatura Relacionada

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

2. Back matter

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

Fornecedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados